molecular formula C21H19NO2S B2553174 (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-48-7

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No. B2553174
CAS RN: 478078-48-7
M. Wt: 349.45
InChI Key: HEEWCIGQJZHRNB-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in its structure . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The “methoxybenzyl” and “phenyl” groups are aromatic rings, which may contribute to the compound’s stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the amide bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .

Scientific Research Applications

Photocatalysis and C–O Bond Cleavage

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide: has been investigated for its role in photocatalytic intermolecular carboarylation of alkenes. In this process, inert C–O bonds are selectively cleaved from diarylethers, facilitated by strategically designed arylbenzothiazolylether diazonium salts. The resulting benzothiazolyl moiety serves as a formyl precursor, while the OH residue provides a cross-coupling site for further product elaboration .

Tyrosinase Inhibition and Anti-Melanogenesis Properties

The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a derivative of the same core structure) has demonstrated potent tyrosinase inhibition. It competes with mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. This inhibition mechanism involves direct interaction with tyrosinase residues in the active site. Furthermore, it exhibits dose-dependent anti-melanogenic effects in B16F10 melanoma cells, making it a promising candidate for hyperpigment disorder therapies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with specific proteins or enzymes in the body. If it’s a reactant in a chemical reaction, its mechanism of action would be the steps it undergoes during the reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. This could include research into its reactivity, stability, and possible uses in fields like medicine or materials science .

properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWCIGQJZHRNB-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.